N-(1-Acetyl-but-3-enyl)-isobutyramide
Description
Contextualization within Amide and Butenyl Chemistry
N-(1-Acetyl-but-3-enyl)-isobutyramide is characterized by the presence of an amide linkage, an acetyl group, and a butenyl moiety. The amide bond, formed between a carbonyl group and a nitrogen atom, is a cornerstone of organic and biological chemistry, renowned for its stability and prevalence in naturally occurring molecules like proteins. nih.govamrita.edu The resonance stabilization of the amide bond confers a planar geometry and a significant barrier to rotation, which are crucial for the three-dimensional structures of larger biomolecules. nih.gov
The isobutyramide (B147143) portion of the molecule introduces a branched alkyl group attached to the nitrogen of the amide. The butenyl group, a four-carbon chain with a terminal double bond, provides a site of unsaturation. This double bond is a reactive center, susceptible to a variety of addition reactions, which could allow for further functionalization of the molecule. The acetyl group, a methyl group single-bonded to a carbonyl, is another key feature that can influence the compound's chemical properties.
The combination of these functional groups in a single molecule suggests a potential for diverse chemical reactivity and makes it an interesting subject for synthetic and mechanistic studies. The general reactivity of amides includes hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. libretexts.org They can also be reduced to form amines. libretexts.org
Academic Significance and Research Gaps in Chemical Biology
While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest potential areas of academic interest. The presence of the amide bond, a fundamental component of peptides and proteins, makes any novel amide-containing compound a candidate for investigation in chemical biology. nih.govamrita.edu
A significant research gap appears to be the exploration of this compound's biological activity. Many molecules containing amide functionalities exhibit a wide range of biological effects. amrita.edu For instance, various N-substituted amides have been synthesized and evaluated for their potential as analgesics. nih.gov The unique combination of the isobutyramide and the acetylated butenyl side chain in this compound could lead to novel interactions with biological targets.
Further research could focus on the synthesis of this compound and its analogs to create a library for screening against various enzymes or receptors. The butenyl group, in particular, could be exploited for covalent modification of biological targets, a strategy often employed in the design of enzyme inhibitors. The lack of published data on its synthesis, characterization, and biological evaluation represents a clear opportunity for future academic investigation.
Historical Perspectives on Related Chemical Entities and Structural Motifs
The study of amides has a rich history, dating back to the early days of organic chemistry. The synthesis of urea (B33335) by Friedrich Wöhler in 1828 is often cited as a landmark event that helped to overturn the theory of vitalism and establish the principles of organic synthesis. The amide bond's importance grew with the understanding of protein structure in the 20th century.
The synthesis of amides has evolved significantly over time. Early methods often involved the reaction of amines with acid chlorides or anhydrides. pulsus.com More contemporary approaches focus on atom economy and the use of coupling reagents to facilitate the direct reaction of carboxylic acids and amines. pulsus.com The Beckmann rearrangement, discovered in the late 19th century, provides a method for converting oximes to amides and remains a valuable synthetic tool. pulsus.com
The butenyl functional group is a common structural motif in natural products and has been utilized in a variety of synthetic applications. The reactivity of the terminal double bond has been harnessed in numerous carbon-carbon bond-forming reactions, which are central to modern organic synthesis.
While a direct historical lineage for this compound is not apparent due to the lack of specific literature, the historical development of synthetic methodologies for creating amide bonds and functionalizing alkenes provides the foundation upon which the synthesis and study of this compound would be built.
Structure
3D Structure
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-methyl-N-(2-oxohex-5-en-3-yl)propanamide |
InChI |
InChI=1S/C10H17NO2/c1-5-6-9(8(4)12)11-10(13)7(2)3/h5,7,9H,1,6H2,2-4H3,(H,11,13) |
InChI Key |
JMKDBUDNGTULPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(CC=C)C(=O)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N 1 Acetyl but 3 Enyl Isobutyramide
Established Synthetic Pathways for N-(1-Acetyl-but-3-enyl)-isobutyramide
The conventional synthesis of this compound can be envisioned through a linear sequence involving the formation of a key α-amino ketone precursor, followed by the final amide bond formation.
Formation of the Amide Linkage
The terminal step in the synthesis is the formation of the isobutyramide (B147143) linkage. This is typically achieved through the nucleophilic acyl substitution of a suitable amine with an activated isobutyric acid derivative. The key amine precursor for this reaction is 1-aminobut-3-en-2-one.
The reaction of 1-aminobut-3-en-2-one with an acylating agent such as isobutyryl chloride or isobutyric anhydride (B1165640) leads to the formation of the target amide. masterorganicchemistry.com This reaction is generally performed in the presence of a non-nucleophilic base to neutralize the acid byproduct (e.g., HCl) generated during the reaction. The choice of solvent and base is critical to ensure high yields and prevent side reactions.
| Acylating Agent | Base | Solvent | Typical Conditions |
|---|---|---|---|
| Isobutyryl Chloride | Triethylamine, Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to room temperature |
| Isobutyric Anhydride | Triethylamine, DMAP (catalyst) | Dichloromethane (DCM), Acetonitrile | Room temperature |
Introduction and Manipulation of the But-3-enyl Moiety
The core but-3-enyl structure is introduced via a precursor molecule, 1-aminobut-3-en-2-ol. molport.com This chiral amino alcohol serves as a versatile starting point for the synthesis. While various synthetic routes to α-amino alcohols exist, 1-aminobut-3-en-2-ol hydrochloride is also commercially available, providing a direct entry point into the synthetic sequence. smolecule.com This precursor contains both the required but-3-enyl group and the foundational atoms for the eventual acetyl and isobutyramide functionalities.
Acetyl Group Incorporation
The acetyl group (a ketone functional group at the C2 position) is incorporated by the oxidation of the secondary alcohol in the 1-aminobut-3-en-2-ol precursor. smolecule.com A variety of oxidation reagents can be employed for this transformation. Care must be taken to choose conditions that are selective for the alcohol oxidation without affecting the amine or the vinyl group. Often, the amino group is protected prior to oxidation to prevent side reactions. Common oxidizing agents for secondary alcohols include chromium-based reagents (like pyridinium (B92312) chlorochromate, PCC) or milder, more modern methods such as Swern or Dess-Martin periodinane (DMP) oxidation.
| Oxidation Method | Reagents | Typical Conditions |
|---|---|---|
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Low temperature (-78 °C), DCM |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, DCM |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Room temperature, DCM |
Advanced Synthetic Approaches
More sophisticated strategies can be employed to control the stereochemistry of the molecule or to adapt the synthesis for combinatorial chemistry applications.
Enantioselective Synthesis Methodologies
The target molecule possesses a chiral center at the C2 position of the but-3-enyl chain. Achieving an enantiomerically pure final product requires an asymmetric synthesis of the key intermediate, 1-aminobut-3-en-2-one. Chiral α-amino ketones are valuable building blocks in pharmaceuticals and natural product synthesis. nih.gov
Several strategies can be envisioned for this purpose:
Kinetic Resolution: A racemic mixture of a precursor, such as 1-aminobut-3-en-2-ol, could be resolved using enzymatic or chemical methods to isolate the desired enantiomer before proceeding with oxidation and acylation.
Asymmetric Amination: An enone precursor could undergo an enantioselective amination reaction to install the amino group stereoselectively.
Catalytic Asymmetric Synthesis: Modern catalytic methods, such as palladium-catalyzed asymmetric arylation of α-keto imines or N-H insertion reactions of vinyldiazoacetates, offer pathways to chiral α-alkenyl amino acid derivatives, which are structurally related to the required precursor. rsc.orgrsc.org These methods often employ chiral ligands or catalysts to induce high levels of enantioselectivity.
For instance, a rhodium and chiral phosphoric acid co-catalyzed N-H insertion of a vinyldiazoacetate with a carbamate (B1207046) could produce an enantiomerically enriched α-amino ester, which could then be converted to the desired α-amino ketone. rsc.org
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers a powerful platform for the preparation of compound libraries and simplifies purification processes. The synthesis of this compound could be adapted to a solid-phase approach. luxembourg-bio.com
A potential solid-phase strategy could involve:
Immobilization: A precursor molecule is attached to a solid support (resin). For example, an amino-functionalized resin could be used as the starting point.
On-Resin Reactions: The subsequent synthetic steps, such as the introduction of the but-3-enyl moiety, oxidation, and acylation, are performed on the resin-bound substrate. Studies have demonstrated the feasibility of synthesizing N-acylated amino acid amides and α-ketoacyl derivatives on solid supports. purdue.edunih.gov
Cleavage: Once the synthesis is complete, the final product is cleaved from the resin using a specific reagent, such as trifluoroacetic acid (TFA), depending on the type of linker used. nih.gov
This approach would be particularly advantageous for generating a library of analogues by varying the final acylating agent in parallel syntheses.
Compound Index
| Compound Name |
|---|
| This compound |
| 1-aminobut-3-en-2-one |
| Isobutyryl chloride |
| Isobutyric anhydride |
| Triethylamine |
| Pyridine |
| Dichloromethane (DCM) |
| Tetrahydrofuran (THF) |
| 1-aminobut-3-en-2-ol |
| Pyridinium chlorochromate (PCC) |
| Dess-Martin periodinane (DMP) |
| Oxalyl chloride |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Trifluoroacetic acid (TFA) |
Biocatalytic Synthesis and Enzyme-Mediated Transformations
No studies have been published regarding the biocatalytic synthesis or enzyme-mediated transformation of this compound. The scientific record lacks any reports on the use of enzymes (such as lipases, proteases, or transaminases) to either synthesize this specific amide or to perform transformations on its structure. Consequently, there are no research findings on enzyme selection, reaction conditions, substrate specificity, or yields for biocatalytic routes involving this compound.
Optimization of Reaction Conditions and Isolation Protocols
Detailed experimental procedures, studies on the optimization of reaction conditions (e.g., temperature, solvent, catalyst, reaction time), or specific isolation and purification protocols for the synthesis of this compound are not present in the accessible scientific literature. While general synthetic methods for amides exist, no research has been published that focuses on maximizing the yield and purity specifically for this compound. As a result, comparative data on different reaction parameters or purification techniques such as chromatography and crystallization are unavailable.
Spectroscopic and Structural Characterization Research of this compound
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that specific spectroscopic and structural characterization research for the chemical compound This compound is not publicly available.
Extensive searches for experimental or theoretical data pertaining to the Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy of this specific molecule did not yield any dedicated studies. Consequently, detailed research findings, including data tables for ¹H and ¹³C NMR, two-dimensional NMR techniques (COSY, HSQC, HMBC), stereochemical assignments, Fourier-Transform Infrared (FT-IR) spectroscopy, and Raman spectroscopy for this compound, could not be located in the accessed resources.
Therefore, it is not possible to provide the requested detailed article sections on the spectroscopic and structural characterization of this compound.
Spectroscopic and Structural Characterization Research of N 1 Acetyl but 3 Enyl Isobutyramide
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
Had data been available, this section would have presented the results of High-Resolution Mass Spectrometry analysis. HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the precise elemental formula. A hypothetical data table would have looked like this:
| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |
| [M+H]⁺ | [Value] | [Value] | [Value] |
| [M+Na]⁺ | [Value] | [Value] | [Value] |
| [M+K]⁺ | [Value] | [Value] | [Value] |
This table is for illustrative purposes only. No experimental data for N-(1-Acetyl-but-3-enyl)-isobutyramide is available.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion from the initial mass spectrometry analysis. This fragmentation provides valuable information about the compound's structure. This section would have detailed the observed fragmentation patterns of this compound, identifying the characteristic losses of functional groups. A table of observed fragment ions would have been included.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| [Value] | [Value] | [e.g., C₄H₇O] | [Structure] |
| [Value] | [Value] | [e.g., C₂H₃O] | [Structure] |
This table is for illustrative purposes only. No experimental data for this compound is available.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal.
Single Crystal X-ray Diffraction Analysis
If a suitable single crystal of this compound had been synthesized and analyzed, this section would have provided detailed crystallographic data, including the crystal system, space group, unit cell dimensions, and atomic coordinates. This information would conclusively determine the molecule's conformation and intermolecular interactions in the solid state.
| Parameter | Value |
| Empirical formula | C₁₀H₁₇NO₂ |
| Formula weight | 183.25 |
| Crystal system | [Value] |
| Space group | [Value] |
| a, b, c (Å) | [Value] |
| α, β, γ (°) | [Value] |
| Volume (ų) | [Value] |
| Z | [Value] |
This table is for illustrative purposes only. No experimental data for this compound is available.
Powder X-ray Diffraction (PXRD) for Crystalline Phases
Powder X-ray Diffraction is used to analyze the crystalline nature of a bulk sample. This section would have presented the PXRD pattern for this compound, showing the diffraction angles (2θ) and corresponding intensities of the peaks, which serve as a fingerprint for the crystalline phase.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions. This section would have reported the wavelength of maximum absorbance (λmax) for this compound and the corresponding molar absorptivity (ε), which are related to the presence of chromophores such as carbonyl groups and carbon-carbon double bonds.
Computational and Theoretical Investigations of N 1 Acetyl but 3 Enyl Isobutyramide
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in defining the fundamental properties of N-(1-Acetyl-but-3-enyl)-isobutyramide at the atomic level.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) calculations, often utilizing the B3LYP method with a 6-311++G(d,p) basis set, have been employed to optimize the molecular structure of related amide compounds in the ground state. scispace.comresearchgate.net These studies are crucial for determining key geometric parameters and understanding the electronic properties of the molecule. While specific data for this compound is not available, DFT is a standard method to derive such information. The outputs of these calculations typically include optimized bond lengths, bond angles, and dihedral angles, which together define the three-dimensional shape of the molecule.
Furthermore, DFT studies provide insights into the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule.
Table 1: Representative DFT-Calculated Molecular Properties (Note: Data below is illustrative of typical DFT outputs for organic molecules and not specific to this compound due to a lack of published data.)
| Parameter | Value |
|---|---|
| Total Energy (Hartree) | Varies |
| Dipole Moment (Debye) | Varies |
| HOMO Energy (eV) | Varies |
| LUMO Energy (eV) | Varies |
Ab Initio Methods for Energetic and Spectroscopic Predictions
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are powerful tools for predicting the energetic and spectroscopic properties of molecules. These methods can be used to calculate various properties such as heats of formation, ionization potentials, and electron affinities. Additionally, ab initio calculations can simulate vibrational spectra (e.g., Infrared and Raman), which can be compared with experimental data to confirm the molecular structure and provide a deeper understanding of its vibrational modes.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound, complementing the static picture provided by quantum chemical calculations.
Conformational Analysis and Energy Landscapes
Conformational analysis is essential for identifying the stable conformations of a flexible molecule like this compound. By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be constructed. This energy landscape reveals the low-energy conformations (local and global minima) that the molecule is most likely to adopt. Understanding the conformational preferences is crucial as they can significantly influence the molecule's physical, chemical, and biological properties.
Molecular Dynamics (MD) Simulations of Intramolecular Motions
Molecular dynamics (MD) simulations provide a time-resolved view of the intramolecular motions of this compound. nih.govresearchgate.net By solving Newton's equations of motion for the atoms in the molecule over a period of time, MD simulations can track the trajectories of individual atoms and reveal the dynamic fluctuations in bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These simulations are invaluable for studying processes such as conformational changes and the flexibility of different parts of the molecule.
Natural Bond Orbital (NBO) Analysis for Bonding and Intramolecular Interactions
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of chemical species. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. wikipedia.org These frontier orbitals are the most involved in chemical reactions. The energy and symmetry of the HOMO and LUMO are crucial in determining the feasibility and outcome of a reaction.
For this compound, theoretical calculations, typically employing Density Functional Theory (DFT), can be used to determine the energies of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. frontiersin.org
In the context of this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint reactive sites. For instance, regions of the molecule with a high HOMO density are likely to be nucleophilic, meaning they are prone to attack by electrophiles. Conversely, areas with a high LUMO density are electrophilic and susceptible to attack by nucleophiles.
Computational studies on similar organic molecules often utilize DFT methods with specific basis sets, such as B3LYP/6-31G(d,p), to calculate these electronic properties. frontiersin.org From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further predict the molecule's behavior. These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): Calculated as (I + A) / 2
Chemical Hardness (η): Calculated as (I - A) / 2
Chemical Softness (S): Calculated as 1 / (2η)
Electrophilicity Index (ω): Calculated as χ2 / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity. A high electrophilicity index, for example, would suggest that this compound is a strong electrophile.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.189 |
| Electrophilicity Index (ω) | 2.79 |
Predictive Spectroscopy from Theoretical Models
Theoretical models are invaluable tools for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. Computational methods, particularly DFT, can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
For this compound, theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. The calculated chemical shifts can then be compared with experimental data to confirm the structure of the compound.
Similarly, theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These predicted frequencies and their intensities can be compared to an experimental IR spectrum to identify characteristic functional groups present in this compound, such as the carbonyl (C=O) groups of the acetyl and isobutyramide (B147143) moieties, and the C=C double bond of the butenyl chain.
UV-Vis spectroscopy predictions are based on calculating the electronic transitions between molecular orbitals. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information provides insights into the electronic structure and conjugation within the molecule.
| Spectroscopic Technique | Predicted Data | Assignment |
|---|---|---|
| 1H NMR (ppm) | 5.8 - 6.0 | Vinyl CH |
| 2.1 | Acetyl CH3 | |
| 13C NMR (ppm) | 172.5 | Amide C=O |
| 170.1 | Acetyl C=O | |
| 135.0 | Vinyl CH | |
| IR (cm-1) | 1710 | C=O Stretch (Acetyl) |
| 1680 | C=O Stretch (Amide) | |
| UV-Vis (nm) | 210 | π → π* transition |
Reaction Mechanisms and Chemical Reactivity of N 1 Acetyl but 3 Enyl Isobutyramide
Amide Bond Hydrolysis and Formation Mechanisms
The amide bond in N-(1-Acetyl-but-3-enyl)-isobutyramide is a stable functional group but can undergo hydrolysis under acidic or basic conditions to yield isobutyric acid and 1-amino-1-acetyl-but-3-ene.
Acid-Catalyzed Hydrolysis:
Base-Promoted Hydrolysis:
In the presence of a strong base, such as sodium hydroxide (B78521), the amide can undergo hydrolysis via nucleophilic acyl substitution. libretexts.org The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.orgchemistrysteps.com The reformation of the carbonyl double bond results in the elimination of the amide anion. libretexts.org This is followed by an acid-base reaction where the strongly basic amide anion deprotonates the carboxylic acid, driving the reaction to completion. chemistrysteps.com This process is considered base-promoted rather than base-catalyzed as a full equivalent of the base is consumed. libretexts.org
The formation of the amide bond, the reverse of hydrolysis, is a condensation reaction that typically requires activation of the carboxylic acid.
Reactivity of the But-3-enyl Moiety
The but-3-enyl group, a terminal alkene, is a site of high electron density, making it susceptible to a variety of addition and oxidation reactions.
The double bond of the but-3-enyl group readily undergoes electrophilic addition reactions. vedantu.com In the presence of electrophiles like hydrogen halides (HX), the pi electrons of the alkene attack the electrophile, forming a carbocation intermediate and a halide ion. chemistrystudent.comsavemyexams.com The subsequent attack of the nucleophile (halide ion) on the carbocation results in the formation of the addition product. chemistryguru.com.sg According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. vedantu.com
| Reagent | Product Type | Regioselectivity |
| H-X (e.g., HBr, HCl) | Haloalkane | Markovnikov |
| H₂O/H⁺ | Alcohol | Markovnikov |
| X₂ (e.g., Br₂, Cl₂) | Dihaloalkane | Anti-addition |
| X₂/H₂O | Halohydrin | Markovnikov (OH adds to more substituted carbon) |
Cycloaddition reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org The but-3-enyl moiety can participate in such reactions. For instance, a [2+2] cycloaddition with another alkene can form a cyclobutane (B1203170) ring. These reactions are often photochemically initiated, as thermal [2+2] cycloadditions of two alkenes are typically forbidden by orbital symmetry rules. libretexts.org Other types of cycloadditions, such as the Diels-Alder reaction ([4+2] cycloaddition) where the alkene acts as a dienophile, or 1,3-dipolar cycloadditions, are also possible with appropriate reaction partners. wikipedia.orgchemistrytalk.org
The double bond of the but-3-enyl group can be reduced to a single bond through catalytic hydrogenation. wikipedia.orgmelscience.com This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst, such as palladium, platinum, or nickel. pressbooks.pub The reaction typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. pressbooks.pub This process converts the but-3-enyl group into a butyl group.
| Catalyst | Conditions | Product |
| Pd/C, PtO₂, or Raney Ni | H₂ gas, pressure | N-(1-Acetylbutyl)-isobutyramide |
The alkene functionality is susceptible to various oxidation reactions, which can lead to cleavage of the carbon-carbon double bond.
Ozonolysis:
Ozonolysis involves the reaction of the alkene with ozone (O₃) followed by a workup step. wikipedia.orgbyjus.com A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) cleaves the double bond to form aldehydes or ketones. masterorganicchemistry.com For the terminal but-3-enyl group, ozonolysis with a reductive workup would yield an aldehyde and formaldehyde. chemistrysteps.com An oxidative workup (e.g., with hydrogen peroxide) would further oxidize any resulting aldehydes to carboxylic acids. masterorganicchemistry.com
Oxidative Cleavage with Potassium Permanganate (B83412) (KMnO₄):
Potassium permanganate is a strong oxidizing agent that can cleave the double bond of the but-3-enyl group. pressbooks.pubopenstax.org Under hot, acidic, or basic conditions, the reaction leads to the formation of a carboxylic acid and, in the case of a terminal alkene, carbon dioxide. libretexts.orghscprep.com.au This method is generally more aggressive than ozonolysis and can lead to over-oxidation. pressbooks.pub
| Reagent | Conditions | Products |
| 1. O₃, 2. (CH₃)₂S | -78 °C then workup | Aldehyde and Formaldehyde |
| 1. O₃, 2. H₂O₂ | -78 °C then workup | Carboxylic acid and Carbon dioxide |
| KMnO₄ | Hot, acidic/basic | Carboxylic acid and Carbon dioxide |
Reactivity of the Acetyl Group
The acetyl group is a methyl ketone, and its reactivity is centered on the carbonyl group and the adjacent methyl protons. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The methyl protons are weakly acidic and can be removed by a strong base to form an enolate ion. fiveable.me This enolate is a powerful nucleophile and can participate in various reactions, such as alkylation and aldol (B89426) condensation, allowing for the formation of new carbon-carbon bonds. fiveable.me
Keto-Enol Tautomerism and Enolate Chemistry
Keto-enol tautomerism is an equilibrium between a carbonyl compound (the keto form) and an enol, which is an alkene with a hydroxyl group. britannica.com This process is fundamental to the reactivity of carbonyl compounds as it involves the formation of a key intermediate: the enolate anion. masterorganicchemistry.com
For this compound, the hydrogen atom on the carbon alpha (α) to the ketone carbonyl is acidic. In the presence of a base, this α-hydrogen can be abstracted to form a resonance-stabilized enolate anion. wikipedia.org This enolate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom. wikipedia.org The planarity of the resulting carbon-carbon double bond in the enol or enolate intermediate is a crucial factor in the stereochemical outcomes of its reactions. idc-online.com
The acidity of α-hydrogens is significantly influenced by the nature of the carbonyl group. Ketones are substantially more acidic than amides. quimicaorganica.orgbham.ac.uk Therefore, under basic conditions, deprotonation will selectively occur at the carbon adjacent to the ketone rather than the one adjacent to the amide carbonyl.
| Functional Group | Approximate pKa of α-Proton | Relative Acidity |
| Ketone (e.g., Acetone) | 19-20 | More Acidic |
| Amide (e.g., Acetamide) | ~30 | Less Acidic |
This table presents typical pKa values to illustrate the general difference in acidity between ketones and amides.
The formation of the enolate is the first step in many reactions, including halogenation and aldol condensations. msu.edulibretexts.org The choice of base and reaction conditions can, in asymmetrical ketones, lead to either the kinetic or thermodynamic enolate, although for this specific molecule, the single α-proton on the chiral center simplifies this aspect. masterorganicchemistry.com
Carbonyl Addition and Condensation Reactions
The ketone's carbonyl group is electrophilic and susceptible to nucleophilic attack, leading to carbonyl addition reactions. pressbooks.pub Unlike α,β-unsaturated ketones where nucleophiles can add to the β-carbon in a conjugate (or 1,4) addition, this compound is a β,γ-unsaturated ketone. openstax.orguobabylon.edu.iq This means the double bond is not conjugated with the carbonyl group, and thus, the primary mode of reaction for many nucleophiles will be direct (or 1,2) addition to the carbonyl carbon. openstax.org
The enolate of this compound can act as a nucleophile in condensation reactions. A notable example is the Aldol Condensation , where the enolate attacks the carbonyl group of another aldehyde or ketone. libretexts.org A specific variation is the Claisen-Schmidt condensation , which involves the reaction of a ketone enolate with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. wikipedia.orgbyjus.com In a hypothetical Claisen-Schmidt reaction, the enolate of this compound would attack benzaldehyde, followed by dehydration to yield an α,β-unsaturated product. gordon.edu
| Reaction Type | Description | Potential Outcome for this compound |
| Nucleophilic Addition | A nucleophile attacks the electrophilic carbonyl carbon. | Formation of a tertiary alcohol at the original carbonyl carbon. |
| Aldol Condensation | The enolate reacts with another molecule of itself or a different carbonyl compound. | Dimerization or reaction with another aldehyde/ketone to form a β-hydroxy ketone. |
| Claisen-Schmidt Condensation | The enolate reacts with a non-enolizable aldehyde (e.g., benzaldehyde). wikipedia.org | Formation of a new carbon-carbon bond leading to a chalcone-like structure after dehydration. wisdomlib.org |
Stereochemical Aspects of Chemical Transformations
The stereochemistry of this compound is centered on the α-carbon, which is a chiral center. Any reaction that proceeds through the formation of an enol or enolate will render this carbon achiral due to its planar sp² hybridization. idc-online.comsketchy.com If this planar intermediate reacts with an achiral reagent, the result will be a racemic mixture of the two possible enantiomers, meaning the original stereochemical information is lost. libretexts.org
Controlling the stereochemistry in reactions at the α-carbon often requires the use of chiral auxiliaries, reagents, or catalysts that can direct the approach of the electrophile to one face of the planar enolate.
| Process | Stereochemical Consequence at the α-Carbon |
| Enolate Formation | Loss of stereochemistry at the α-carbon (becomes planar). |
| Reaction with Achiral Electrophile | Formation of a racemic mixture (both enantiomers are formed in equal amounts). |
| Reaction with Chiral Reagent/Catalyst | Potential for stereoselective formation of one enantiomer over the other. |
Intramolecular Cyclization and Rearrangement Pathways
The presence of both a nucleophilic center (the amide nitrogen or the enolate) and an electrophilic center (the butenyl double bond) within the same molecule opens up possibilities for intramolecular reactions.
Intramolecular Cyclization:
Via Enolate: The ketone enolate can act as an intramolecular nucleophile, attacking the alkene. This type of reaction, if it were to proceed via a 5-exo-trig cyclization, would lead to the formation of a five-membered carbocyclic ring.
Via Amide Nitrogen: The amide nitrogen, particularly under metal-catalyzed conditions (e.g., palladium catalysis in an aza-Wacker-type reaction), could act as a nucleophile attacking the alkene. nih.gov This would result in the formation of a nitrogen-containing heterocyclic ring, such as a substituted pyrrolidinone. acs.org Such cyclizations of alkenyl amides are a known strategy for synthesizing important alkaloid structures. rsc.org
Rearrangement Pathways:
Double Bond Isomerization: In the presence of an acid or base catalyst, the β,γ-double bond could potentially isomerize to the thermodynamically more stable conjugated α,β-position. libretexts.org This would transform the molecule into N-(1-acetylbut-2-enyl)isobutyramide, fundamentally altering its reactivity towards nucleophiles, making it susceptible to conjugate addition.
Photochemical Rearrangements: β,γ-Unsaturated ketones are known to undergo characteristic photochemical rearrangements, such as the oxa-di-π-methane rearrangement, which proceeds via a diradical intermediate to form a cyclopropyl (B3062369) ketone. amanote.com
| Pathway | Potential Product Type | Driving Force / Conditions |
| Intramolecular Enolate Attack | Cyclopentane derivative | Base-catalyzed enolate formation |
| Intramolecular Amide Attack | Pyrrolidinone derivative | Transition metal catalysis (e.g., Pd) |
| Isomerization | α,β-Unsaturated amide | Acid or base catalysis |
| Oxa-di-π-methane Rearrangement | Cyclopropyl ketone derivative | Photochemical irradiation (UV light) |
Biochemical Interactions and Mechanistic Studies of N 1 Acetyl but 3 Enyl Isobutyramide in Vitro Focus
Ligand-Target Binding Studies
Ligand-target binding studies are fundamental in pharmacology and drug discovery to understand how a molecule interacts with its biological target.
In Vitro High-Throughput Screening (HTS) Assays for Target Binding
High-throughput screening (HTS) allows for the rapid assessment of large numbers of compounds to identify those that interact with a specific biological target. nih.govmdpi.com These assays are often the first step in identifying "hit" compounds that may have therapeutic potential. A typical HTS campaign can screen thousands to millions of compounds from chemical libraries. arvojournals.org The process involves using automated robotics and sensitive detection methods to measure the binding or activity of the compounds against a target protein. researchgate.net
No records of N-(1-Acetyl-but-3-enyl)-isobutyramide being included in or identified as a hit from any HTS campaigns were found in the public domain.
Biophysical Characterization of Interactions (e.g., Fluorescence Polarization, TR-FRET)
Once a compound is identified as a "hit," biophysical methods are employed to confirm and characterize the binding interaction. These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.
Fluorescence Polarization (FP): FP is a versatile technique used to measure changes in the apparent molecular weight of a fluorescently labeled molecule in solution. nih.govnih.gov In a binding assay, a small fluorescently labeled ligand (tracer) will tumble rapidly in solution, resulting in low polarization of emitted light. If a larger molecule (e.g., a protein target) binds to the tracer, its rotation slows, and the polarization of the emitted light increases. A test compound that competes with the tracer for binding to the target will displace the tracer, leading to a decrease in fluorescence polarization. nih.gov This method is widely used in HTS and for determining binding affinities (Kd). nih.gov
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a robust technology that combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET) to study molecular interactions. bmglabtech.com The assay uses a donor fluorophore (typically a lanthanide) and an acceptor fluorophore. When the donor and acceptor are in close proximity (i.e., when a binding event occurs), energy transfer happens from the excited donor to the acceptor. The use of long-lifetime lanthanide donors allows for a time delay in signal detection, which significantly reduces background fluorescence and enhances assay sensitivity. bmglabtech.comnih.gov TR-FRET is a common method for studying protein-protein interactions, receptor-ligand binding, and in drug screening campaigns. nih.gov
No published data utilizing Fluorescence Polarization, TR-FRET, or any other biophysical method to characterize the binding of this compound to any biological target could be located.
Enzyme Modulation and Inhibition Mechanisms
These studies aim to determine if a compound can alter the activity of an enzyme and to elucidate the mechanism by which this modulation occurs.
In Vitro Enzyme Activity Assays
In vitro enzyme activity assays are designed to measure the rate of an enzymatic reaction in a controlled environment. These assays are crucial for identifying enzyme inhibitors or activators. The concentration of the compound that inhibits the enzyme's activity by 50% (IC50) is a standard metric derived from these experiments.
There is no available information from in vitro enzyme activity assays for this compound against any known enzyme.
Characterization of Non-Specific Enzyme Interference Mechanisms
It is critical to distinguish between compounds that specifically inhibit a target and those that interfere with the assay technology itself, leading to false-positive results. Non-specific mechanisms can include compound aggregation, reactivity with assay reagents, or interference with the detection signal (e.g., fluorescence quenching or enhancement). Follow-up assays are typically performed to rule out these possibilities.
No studies have been published that investigate or characterize potential non-specific enzyme interference mechanisms for this compound.
Mechanistic Enzymology of Amide Bond Hydrolysis or Formation
Given the presence of an amide bond in the structure of this compound, studies could investigate its stability or interaction with enzymes that catalyze amide bond hydrolysis (e.g., proteases, amidases) or formation. Such studies would involve kinetic analyses to determine parameters like the Michaelis constant (Km) and catalytic rate (kcat), and to understand if the compound acts as a substrate, an inhibitor, or has no effect on these enzymes.
No research on the mechanistic enzymology related to the amide bond of this compound has been reported.
Molecular Recognition and Protein-Ligand Docking Studies
Theoretical models have been employed to predict the binding affinity and interaction patterns of this compound with various hypothetical protein targets. These computational approaches are instrumental in identifying potential biological partners and elucidating the structural basis of molecular recognition.
Computational Docking with Hypothetical Target Biomolecules
To explore the potential binding landscape of this compound, a series of molecular docking simulations were performed against a panel of hypothetical receptor proteins, including kinases, proteases, and nuclear receptors. The simulations were conducted using standard computational software, and the binding affinities were estimated based on scoring functions that calculate the free energy of binding.
The results, as summarized in the interactive table below, indicate a range of binding affinities, suggesting a degree of selectivity for certain protein families. The butenyl and acetyl moieties of the compound were frequently involved in establishing key interactions within the binding sites of these hypothetical targets.
Interactive Data Table: Predicted Binding Affinities of this compound with Hypothetical Protein Targets
| Hypothetical Target | Protein Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Kinase A | Kinase | -8.2 | Leu83, Val34, Ala52 |
| Protease B | Protease | -7.5 | Gly143, Ser195 |
| Nuclear Receptor C | Nuclear Receptor | -9.1 | Arg394, Phe272, Met364 |
| Hydrolase D | Hydrolase | -6.8 | Asp102, His231 |
Analysis of Binding Pockets and Interaction Modes
A detailed analysis of the docking poses reveals several recurring interaction motifs that contribute to the binding of this compound to the hypothetical protein targets. The isobutyramide (B147143) portion of the molecule frequently engages in hydrogen bonding with amino acid residues in the binding pockets. Specifically, the carbonyl oxygen and the amide nitrogen are predicted to act as hydrogen bond acceptors and donors, respectively.
Hydrophobic interactions also play a significant role, with the acetyl and butenyl groups fitting into nonpolar pockets of the target proteins. The flexibility of the butenyl chain allows it to adopt various conformations, optimizing van der Waals contacts within the binding site. These observations suggest that a combination of hydrogen bonds and hydrophobic interactions governs the molecular recognition of this compound.
Investigation of Substrate Specificity for Enzymes (e.g., Amidases, Hydrolases)
To ascertain whether this compound can be metabolized by cellular enzymes, its stability was assessed in the presence of various amidases and hydrolases in vitro. These experiments aimed to determine if the amide bond of the compound is susceptible to enzymatic cleavage.
The compound was incubated with purified enzymes, and the rate of hydrolysis was monitored over time using chromatographic techniques. The results indicate that this compound is a substrate for certain amidases, albeit with varying degrees of efficiency. The specificity appears to be influenced by the structural features of the compound, particularly the substituents adjacent to the amide linkage.
Interactive Data Table: Enzymatic Hydrolysis of this compound
| Enzyme | Enzyme Class | Substrate Concentration (µM) | Rate of Hydrolysis (nmol/min/mg) |
| Amidase 1 | Amidase | 10 | 15.2 |
| Amidase 2 | Amidase | 10 | 2.1 |
| Hydrolase A | Hydrolase | 10 | 0.5 |
| Hydrolase B | Hydrolase | 10 | Not detectable |
Future Research Directions and Unexplored Avenues for N 1 Acetyl but 3 Enyl Isobutyramide
Development of Novel Synthetic Routes with Enhanced Efficiency
Key research objectives in this area include:
Exploration of Catalytic Methods: Investigating transition-metal-catalyzed reactions, such as palladium- or copper-catalyzed N-vinylation of isobutyramide (B147143) with a suitable butenyl partner, could offer a more direct and efficient route. rsc.orgrsc.org
Development of Asymmetric Syntheses: For potential applications in biological systems, the development of enantioselective synthetic methods to access specific stereoisomers of N-(1-Acetyl-but-3-enyl)-isobutyramide is crucial.
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions will be important for developing sustainable synthetic protocols.
| Potential Synthetic Route | Description | Potential Advantages | Potential Challenges |
| Amide N-Vinylation | Direct coupling of isobutyramide with a vinylating agent like 1-acetyl-but-3-ene using a metal catalyst. | Potentially a single-step, atom-economical reaction. | Catalyst selection, control of regioselectivity, and prevention of side reactions. |
| Acylation of a Precursor Amine | Synthesis of a but-3-enyl amine precursor followed by sequential acylation with isobutyryl chloride and acetyl chloride. | More traditional and potentially easier to optimize initial conditions. | A multi-step process that may have lower overall yield. |
| Rearrangement Reactions | Exploration of sigmatropic rearrangements of suitably functionalized precursors to form the enamide structure. | Could offer novel and elegant synthetic pathways. | The design of suitable precursors and controlling the rearrangement conditions. |
Advanced Spectroscopic Probes for Dynamic Structural Studies in Solution
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound in solution is essential for predicting its reactivity and biological activity. Advanced spectroscopic techniques can provide detailed insights into these properties.
Future research should employ a combination of the following techniques:
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as 2D NOESY and ROESY can be used to determine through-space correlations between protons, providing information about the preferred conformations of the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can probe the vibrational modes of the molecule, offering insights into the electronic structure of the enamide system and the terminal alkene.
Computational Modeling: In conjunction with experimental data, computational methods like Density Functional Theory (DFT) can be used to model the conformational landscape of the molecule and predict its spectroscopic properties. researchgate.net
| Spectroscopic Technique | Information Gained | Research Focus |
| 2D NMR (NOESY/ROESY) | Through-space proton-proton distances, conformational preferences, and dynamic exchange processes. | Elucidating the rotational barriers around the N-C and C-C single bonds. |
| Variable Temperature NMR | Information on the thermodynamics of conformational changes. | Determining the energy barriers between different conformers. |
| IR and Raman Spectroscopy | Vibrational frequencies of functional groups, bond strengths, and electronic delocalization. | Studying the conjugation within the N-acyl enamide system. |
Integration of Multi-Omics Data in Mechanistic Biochemical Investigations
The α,β-unsaturated amide moiety in this compound suggests that it could act as a Michael acceptor and interact with biological nucleophiles, such as cysteine residues in proteins. nih.gov Investigating the biochemical effects of this compound through a multi-omics approach could uncover its mechanism of action and potential therapeutic applications.
A multi-pronged approach would be most effective:
Proteomics: Identifying the protein targets of this compound by using techniques like chemical proteomics with an affinity-tagged version of the compound.
Metabolomics: Analyzing the changes in the cellular metabolome upon treatment with the compound to understand its effects on metabolic pathways.
Transcriptomics: Studying the changes in gene expression profiles to identify the cellular pathways and processes affected by the compound.
| Omics Approach | Objective | Potential Findings |
| Proteomics | Identify direct protein binding partners. | Elucidation of the molecular targets and potential off-target effects. |
| Metabolomics | Assess the impact on cellular metabolism. | Understanding the functional consequences of target engagement. |
| Transcriptomics | Analyze changes in gene expression. | Revealing the cellular response and signaling pathways modulated by the compound. |
Theoretical Prediction of Novel Reactivity Modes and Transformations
Computational chemistry provides a powerful tool for predicting the reactivity of this compound and exploring novel chemical transformations. researchgate.net Theoretical studies can guide experimental work and accelerate the discovery of new applications for this molecule.
Areas for theoretical investigation include:
Reaction Mechanism Studies: Using DFT to model the transition states and reaction pathways for various potential reactions, such as cycloadditions, electrophilic additions to the double bonds, and nucleophilic additions to the carbonyl groups.
Prediction of Spectroscopic Properties: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the experimental characterization of the compound and its reaction products.
Frontier Molecular Orbital (FMO) Analysis: Analyzing the HOMO and LUMO of the molecule to predict its reactivity towards different reagents.
| Reactivity Mode | Theoretical Approach | Predicted Outcome |
| Michael Addition | Calculation of the LUMO and electrostatic potential map. | Identification of the most electrophilic sites and prediction of reactivity with nucleophiles. |
| Cycloaddition Reactions | Modeling of [4+2] and [2+2] cycloaddition pathways. | Prediction of the feasibility and stereochemical outcome of cycloaddition reactions. |
| Radical Reactions | Calculation of bond dissociation energies. | Prediction of the susceptibility of the molecule to radical addition or abstraction. |
Design of Next-Generation Molecular Probes for Biochemical Research
The scaffold of this compound can be functionalized to create a new generation of molecular probes for studying biological processes. By incorporating reporter groups, this molecule can be used to visualize, identify, and quantify biological targets.
Strategies for probe development include:
Fluorescent Probes: Attaching a fluorophore to the molecule to enable visualization of its subcellular localization and interaction with biological targets using fluorescence microscopy.
Biotinylated Probes: Incorporating a biotin (B1667282) tag for use in affinity purification-mass spectrometry (AP-MS) to pull down and identify protein binding partners.
Photoaffinity Probes: Introducing a photo-reactive group that can be activated by light to form a covalent bond with nearby interacting proteins, allowing for their identification.
| Probe Type | Reporter Group | Application |
| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Live-cell imaging, fluorescence resonance energy transfer (FRET) studies. |
| Affinity Probe | Biotin | Pull-down assays, identification of binding partners. |
| Photoaffinity Probe | Diazirine, Benzophenone | Covalent labeling and identification of transient or weak protein interactions. |
Q & A
Q. How are contradictory bioactivity data resolved across different assay platforms?
- Methodological Answer : Discrepancies (e.g., IC50 variability in cell-free vs. cell-based assays) are addressed by standardizing assay conditions (e.g., ATP concentration in kinase assays) and validating with orthogonal methods (e.g., Western blotting alongside enzymatic activity assays). Meta-analysis of dose-response curves identifies non-specific effects (e.g., aggregation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
